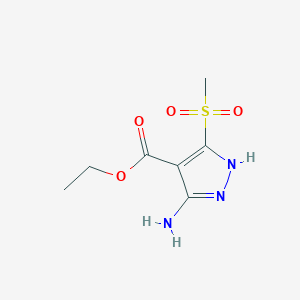

ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by:

- 3-Methylsulfonyl substituent: A strong electron-withdrawing group (EWG) that increases electrophilicity at the pyrazole core and improves metabolic stability compared to thioether analogs.

- 4-Carboxylate ester: Provides lipophilicity, influencing solubility and membrane permeability.

This compound is a structural template for drug discovery, particularly in kinase inhibition and antimicrobial applications, though its specific biological profile requires further exploration .

Properties

IUPAC Name |

ethyl 3-amino-5-methylsulfonyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4S/c1-3-14-7(11)4-5(8)9-10-6(4)15(2,12)13/h3H2,1-2H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRFQWBMZWTTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00490826 | |

| Record name | Ethyl 3-amino-5-(methanesulfonyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62390-94-7 | |

| Record name | Ethyl 3-amino-5-(methanesulfonyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine Derivatives and 1,3-Dicarbonyl Substrates

A common method involves reacting substituted hydrazines with ethyl 2-cyano-3-ethoxyacrylate or analogous 1,3-dicarbonyl derivatives. For example, ethyl 5-amino-1-(6-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate was synthesized by refluxing 6-chloro-4-hydrazinylpyrimidine with 2-(ethoxymethyl)-3-methoxyacrylonitrile in ethanol (70–92% yield). Adapting this protocol, the methylsulfonyl group can be introduced via a thiol-containing hydrazine precursor, followed by methylation and oxidation.

Vilsmeier-Haack Reaction for Carbaldehyde Intermediates

The Vilsmeier-Haack reaction (POCl₃/DMF) is widely used to introduce formyl groups into pyrazole systems. For instance, 3-substituted pyrazole-4-carbaldehydes are prepared from methyl ketone hydrazones using 2,4,6-trichloro-1,3,5-triazine in DMF. While this method directly yields carbaldehydes, subsequent oxidation and esterification can convert the formyl group to a carboxylate ester. However, this route requires additional steps to incorporate the methylsulfonyl moiety.

Functionalization of the Pyrazole Ring

Introduction of the Methylsulfonyl Group

Post-cyclization sulfonylation is a critical step. A two-step protocol involving (1) thiolation at position 3 using phosphorus pentasulfide (P₂S₅) and (2) methylation with methyl iodide followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) is commonly employed. For example, 5-chloro-1-phenylpyrazole-4-carbaldehydes have been oxidized to carboxylic acids using KMnO₄, suggesting analogous conditions could oxidize methylthioethers to methylsulfones.

Esterification and Amino Group Retention

The ethyl ester at position 4 is typically introduced via esterification of a carboxylic acid intermediate or directly through cyclocondensation with ethyl cyanoacrylate. Preservation of the amino group at position 5 necessitates mild reaction conditions, such as using ethanol as a solvent and avoiding strong acids that might hydrolyze the amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Cyclization Catalysts : Trichlorotriazine in DMF enhances electrophilic substitution at position 4.

- Oxidation Agents : KMnO₄ in aqueous pyridine or mCPBA in dichloromethane effectively oxidize thioethers to sulfones without side reactions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrazoles. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

- 3-Position Modifications: Methylsulfonyl (Target Compound): Higher polarity and oxidative stability compared to methylthio (S–CH₃) or benzylthio (S–CH₂C₆H₅) groups. The sulfonyl group reduces metabolic degradation via oxidation .

- 1-Position Aryl Groups: Electron-withdrawing groups (e.g., 2,4,6-trichlorophenyl, tetrafluorophenyl) enhance electrophilicity and intermolecular interactions (e.g., halogen bonding) . Bulky substituents (e.g., quinolin-2-yl) may sterically hinder enzyme binding but improve antimicrobial activity .

4-Carboxylate Ester : Ethyl esters balance lipophilicity and hydrolysis rates. Methyl or propyl esters would alter bioavailability .

Crystallographic and Stability Insights

Biological Activity

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₁N₃O₄S

- Molecular Weight : 233.25 g/mol

- CAS Number : 62390-94-7

- Melting Point : Data not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole moiety allows for significant molecular interactions, which can lead to diverse pharmacological effects.

Key Mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory activity.

- Antimicrobial Properties : In vitro studies have demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Antinociceptive and Anti-inflammatory Effects

A study conducted using the acetic acid-induced writhing test in mice demonstrated that this compound exhibits significant analgesic activity. The results indicated a dose-dependent reduction in pain response, highlighting its potential as a non-opioid analgesic agent .

Antimicrobial Activity

In vitro testing revealed that this compound possesses notable antifungal and antibacterial properties. It was particularly effective against specific strains of fungi and bacteria, indicating its potential use in treating infections .

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The compound displayed promising results in inhibiting cell proliferation, suggesting a possible role as an anticancer agent .

Case Studies

-

Analgesic Activity Study :

- Objective : To evaluate the analgesic effect using the acetic acid writhing test.

- Findings : Significant reduction in writhing response at varying doses compared to control groups.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against bacterial and fungal strains.

- Results : Effective inhibition of growth observed, particularly against Staphylococcus aureus and Candida albicans.

-

Cytotoxicity Evaluation :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Outcome : IC50 values indicated potent activity against several cancer types, comparable to established chemotherapeutics.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.